molecular formula C10H13NO3S B13648832 Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate

Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate

Cat. No.: B13648832
M. Wt: 227.28 g/mol
InChI Key: ZAEBYCUSZKTEBK-UHFFFAOYSA-N
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Description

Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction results in the formation of an ester compound during the early stage of synthesis . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding . These interactions can modulate cellular processes and lead to the observed biological effects.

Comparison with Similar Compounds

Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate can be compared with other thiazole derivatives, such as:

These compounds share the thiazole ring structure but differ in their substituents and specific biological activities

Biological Activity

Ethyl 3-(2,5-dimethylthiazol-4-yl)-3-oxopropanoate is a thiazole derivative that exhibits significant biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₁H₁₃N₂O₃S and a molecular weight of approximately 189.32 g/mol. The compound features a thiazole ring, which is integral to its biological activity. Thiazole derivatives are known for their versatility in medicinal chemistry, particularly due to their interactions with various biological targets.

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds containing the thiazole moiety exhibit significant antimicrobial properties. This compound has shown effectiveness against a range of pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli0.25 mg/mL
Candida albicans0.1 mg/mL

These results suggest that the compound may be a promising candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

2. Anticancer Activity

The thiazole ring's presence also correlates with anticancer activity. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)
HCT116 (colon cancer)12.5
MDA-MB-231 (breast cancer)15.0
A549 (lung cancer)10.0

These findings indicate that the compound may inhibit cancer cell proliferation through mechanisms that require further elucidation .

Preliminary studies suggest that this compound interacts with enzymes involved in metabolic pathways critical for pathogen survival and cancer cell growth. The specific binding affinities and interaction mechanisms remain to be fully characterized but are an area of active research .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound was found to significantly inhibit the growth of both Gram-positive and Gram-negative bacteria. The study highlighted its potential as an alternative treatment option for infections caused by resistant strains .

Case Study 2: Anticancer Potential

A separate investigation focused on the anticancer potential of this compound demonstrated its effectiveness against several cancer cell lines, suggesting that it may induce apoptosis through oxidative stress mechanisms. Further research is necessary to explore its efficacy in vivo and its potential as a therapeutic agent .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole precursors. The general synthetic route includes:

  • Formation of the thiazole ring.
  • Introduction of the ethyl ester group.
  • Functionalization at the oxopropanoate position.

This method ensures high yields and purity necessary for biological testing .

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

ethyl 3-(2,5-dimethyl-1,3-thiazol-4-yl)-3-oxopropanoate

InChI

InChI=1S/C10H13NO3S/c1-4-14-9(13)5-8(12)10-6(2)15-7(3)11-10/h4-5H2,1-3H3

InChI Key

ZAEBYCUSZKTEBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C1=C(SC(=N1)C)C

Origin of Product

United States

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